(-)-cis-Myrtanol (-)-cis-Myrtanol trans-Myrtanol is a natural product found in Persicaria hydropiperoides, Paeonia lactiflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 51152-12-6
VCID: VC3729262
InChI: InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1
SMILES: CC1(C2CCC(C1C2)CO)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(-)-cis-Myrtanol

CAS No.: 51152-12-6

Cat. No.: VC3729262

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(-)-cis-Myrtanol - 51152-12-6

Specification

CAS No. 51152-12-6
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name [(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
Standard InChI InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1
Standard InChI Key LDWAIHWGMRVEFR-YIZRAAEISA-N
Isomeric SMILES CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C
SMILES CC1(C2CCC(C1C2)CO)C
Canonical SMILES CC1(C2CCC(C1C2)CO)C

Introduction

Chemical Identity and Stereochemical Features

Structural Characterization

(-)-cis-Myrtanol belongs to the bicyclic monoterpenoid alcohol class, featuring a bicyclo[3.1.1]heptane skeleton substituted with a hydroxymethyl group at the C2 position. The cis designation refers to the spatial arrangement of substituents on the bicyclic framework, while the (-)-enantiomer specifies its levorotatory optical activity. Key structural identifiers include:

  • IUPAC Name: (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol

  • Canonical SMILES: OC[C@H]1C[C@@H]2CC@HC2

  • InChIKey: LDWAIHWGMRVEFR-SSEDHECMNA-N

X-ray crystallography and NMR studies confirm the cis configuration, where the hydroxyl group and the C6 methyl groups occupy proximal positions on the bicyclic system .

Physicochemical Properties

The compound’s physical properties are critical for its industrial handling and applications:

PropertyValueConditionsSource
Boiling Point80°C0.5 Torr
Density0.9771 g/cm³15°C
Optical Rotation ([α]D)-22.5° (c=1, CHCl₃)20°C
Refractive Index1.48320°C

These parameters influence its volatility in fragrance formulations and solubility in organic solvents used in synthesis .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

(-)-cis-Myrtanol occurs naturally in essential oils, most notably in Rosmarinus officinalis L. (rosemary). A 2022 GC-MS analysis of Syrian rosemary oil identified cis-Myrtanol as a minor constituent (2.64%), alongside dominant terpenes like 3,5,5-trimethyl-1-hexene (51.30%) and borneol (8.22%) . This distribution suggests a secondary metabolic role in plant defense mechanisms or pollinator attraction.

Biosynthetic Route

In plants, (-)-cis-Myrtanol derives from the cyclization of geranyl pyrophosphate (GPP), a universal terpenoid precursor. Enzymatic hydroxylation at C2 of the nascent pinane skeleton precedes methylation to yield the 6,6-dimethyl configuration. Isotopic labeling studies in Myrtus communis have traced the incorporation of 13C^{13}\text{C}-labeled mevalonate into the bicyclic framework, confirming this pathway .

Synthetic Methodologies

Catalytic Hydrogenation of Myrtenal

Industrial production predominantly employs the hydrogenation of myrtenal (C₁₀H₁₄O) using palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 atm). This method achieves >90% yield with high stereoselectivity for the cis isomer . Reaction conditions are optimized at 25–40°C in ethanol, minimizing epimerization.

Enantioselective Reduction of Myrtenone

Asymmetric reduction of myrtenone using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents enables enantiomeric excess (ee) >95%. For instance, nBorane-dimethyl sulfide complex with (R)-CBS catalyst produces (-)-cis-Myrtanol with 98% ee, as validated by chiral HPLC .

Oxidative and Reductive Transformations

(-)-cis-Myrtanol serves as a precursor in synthesizing derivatives:

  • Oxidation: Treatment with Dess–Martin periodinane (DMP) in dichloromethane yields myrtenal (C₁₀H₁₄O) at 90% efficiency .

  • Esterification: Acetylation with acetic anhydride produces (-)-cis-myrtanyl acetate, a fragrance fixative used in perfumery .

Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

NIST reference data (CAS 15358-92-6) provides benchmark retention indices and fragmentation patterns:

  • Retention Index (DB-5): 1289

  • Key Fragments: m/z 154 (M⁺), 136 (M⁺–H₂O), 121 (C₉H₁₃⁺) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 3.60 (dd, J = 10.8, 4.2 Hz, 1H, H-2), 1.68 (s, 3H, C6-CH₃), 1.25 (s, 3H, C6-CH₃) .

Future Research Directions

  • Enantioselective Catalysis: Developing earth-abundant catalysts for greener synthesis.

  • Drug Delivery Systems: Leveraging lipophilicity for blood-brain barrier penetration.

  • Agricultural Uses: Investigating pheromone mimicry for pest control .

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